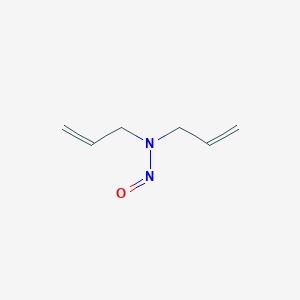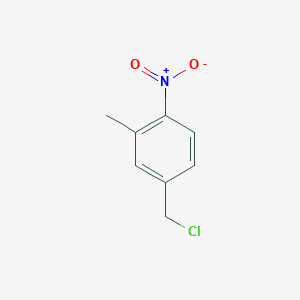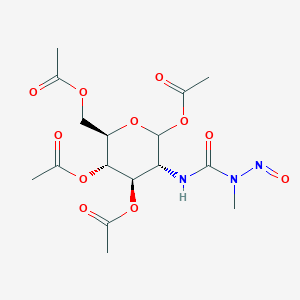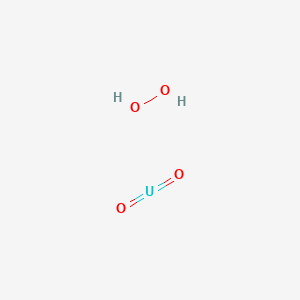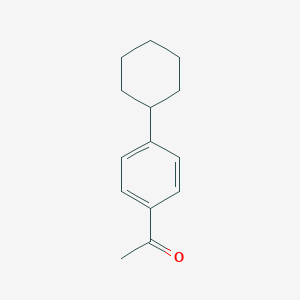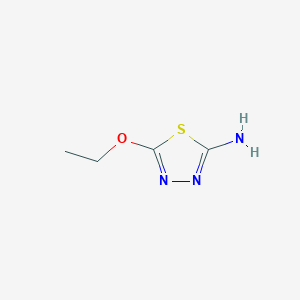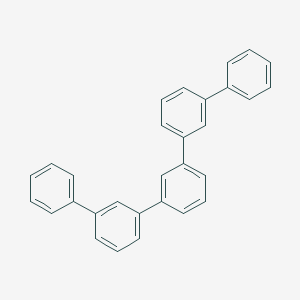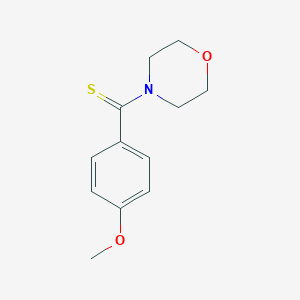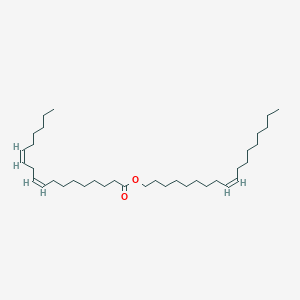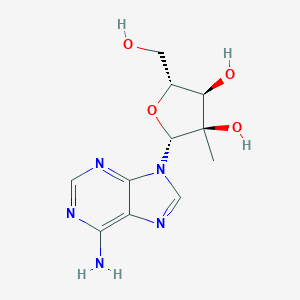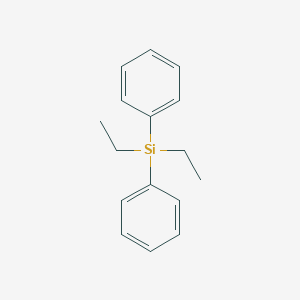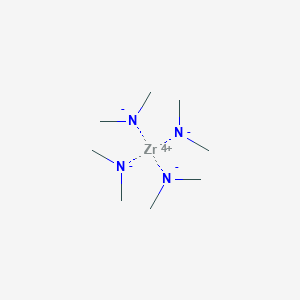
Tetrakis(dimethylamino)zirconium
Descripción general
Descripción
Tetrakis(dimethylamino)zirconium (TDMAZ) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a zirconium-based organometallic compound that has a tetrahedral structure with four dimethylamino ligands attached to the central zirconium atom. TDMAZ is a highly reactive compound that can be used as a precursor for the synthesis of various zirconium-based materials, including thin films, nanoparticles, and metal-organic frameworks.
Mecanismo De Acción
Tetrakis(dimethylamino)zirconium reacts with various organic compounds, including alcohols, amines, and carboxylic acids, to form zirconium-based compounds. The reaction mechanism involves the displacement of the dimethylamino ligands by the organic compounds, resulting in the formation of zirconium-oxygen or zirconium-nitrogen bonds. The resulting compounds have unique properties that make them useful for various applications.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Tetrakis(dimethylamino)zirconium. However, studies have shown that it can cause skin and eye irritation and is toxic if ingested or inhaled. Therefore, appropriate safety measures should be taken when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrakis(dimethylamino)zirconium has several advantages as a precursor for the synthesis of zirconium-based materials. It is a highly reactive compound that can be used to synthesize various zirconium-based compounds, including thin films, nanoparticles, and metal-organic frameworks. Furthermore, it can be easily handled and stored under appropriate conditions. However, Tetrakis(dimethylamino)zirconium has some limitations, including its high reactivity, which requires careful handling to avoid accidents. Additionally, its use as a precursor for the synthesis of zirconium-based materials requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on Tetrakis(dimethylamino)zirconium. One potential direction is the synthesis of new zirconium-based materials using Tetrakis(dimethylamino)zirconium as a precursor. These materials could have unique properties and potential applications in various fields, including catalysis, energy storage, and electronics. Additionally, the use of Tetrakis(dimethylamino)zirconium as a catalyst for organic reactions could be further explored, with the aim of developing new and efficient methods for organic synthesis. Finally, the toxicity and safety of Tetrakis(dimethylamino)zirconium should be further studied to ensure safe handling and use of this compound in various applications.
Conclusion:
Tetrakis(dimethylamino)zirconium is a zirconium-based organometallic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It can be used as a precursor for the synthesis of various zirconium-based materials, including thin films, nanoparticles, and metal-organic frameworks. Tetrakis(dimethylamino)zirconium has several advantages, including its high reactivity and ease of handling, but also has limitations that require careful handling and specialized equipment. The future directions for research on Tetrakis(dimethylamino)zirconium include the synthesis of new zirconium-based materials, the use of Tetrakis(dimethylamino)zirconium as a catalyst for organic reactions, and the study of its toxicity and safety.
Aplicaciones Científicas De Investigación
Tetrakis(dimethylamino)zirconium has been extensively studied for its potential applications in various fields, including materials science, catalysis, and electronics. It has been used as a precursor for the synthesis of zirconium oxide thin films, which have shown promising properties for use in electronic devices such as transistors and sensors. Tetrakis(dimethylamino)zirconium has also been used as a catalyst for various organic reactions, including the synthesis of esters and amides. Furthermore, it has been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propiedades
IUPAC Name |
dimethylazanide;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCMDRNGBIZOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(dimethylamino)zirconium | |
CAS RN |
19756-04-8 | |
| Record name | Zirconium, tetrakis(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019756048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(dimethylamido)zirconium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


